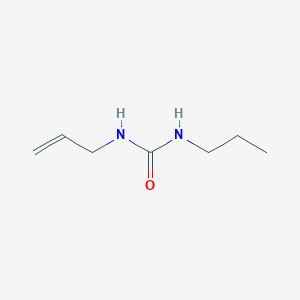

N-Prop-2-enyl(propylamino)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-Prop-2-enyl(propylamino)formamide” is an organic compound with the molecular formula C7H14N2O . It’s also known as 3-(prop-2-en-1-ylamino)propanamide.

Synthesis Analysis

The synthesis of N-formamides, such as “this compound”, can be achieved by coupling two challenging reactions: reductive amination of carbonyl compounds, particularly biomass-derived aldehydes and ketones, and fixation of CO2 in the presence of H2 over a metal-organic framework supported ruthenium catalyst, Ru/MFM-300(Cr) .Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular structure (C7H14N2O) and molecular weight (142.202) .Aplicaciones Científicas De Investigación

Green Chemistry in Synthesis : Formamides, including N-Prop-2-enyl(propylamino)formamide, have applications in green chemistry. They can be synthesized using CO2 as a carbon source and H2 as a reducing agent, avoiding noble catalysts and high temperatures (Liu et al., 2017).

Palladium-Catalyzed Aminocarbonylation : Another application involves palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides. This method eliminates the need for toxic carbon monoxide gas (Sawant et al., 2011).

Visible-Light-Induced Oxidative Formylation : Formamides can also be synthesized using visible-light-induced oxidative formylation with molecular oxygen, eliminating the need for external photosensitizers (Ji et al., 2017).

Synthesis of 2-Aminopyridines : Formamides serve as nucleophiles in the synthesis of 2-aminopyridines via a base-promoted cascade reaction, highlighting their role in the efficient production of valuable chemical compounds (Weng et al., 2018).

Electrochemical N-Formylation of Amines : In electrochemical synthesis, formamides are produced through the decarboxylative N-formylation of amines, offering a functional group-tolerant approach under ambient conditions (Lin & Huang, 2018).

Cross-Dehydrogenative Coupling Reactions : Formamides are utilized in cross-dehydrogenative coupling reactions between C–H and X–H bonds, a novel approach in the preparation of carboxamide, carbamate, and urea derivatives, crucial in medicinal chemistry and natural product synthesis (He et al., 2020).

Dehydrogenative [4 + 2] Cycloaddition : Formamides undergo dehydrogenative [4 + 2] cycloaddition reactions with alkynes, leading to the formation of highly substituted dihydropyridone derivatives (Nakao et al., 2011).

Convenient N-Formylation of Amines : They are also involved in convenient N-formylation of amines, illustrating their utility in the synthesis of diverse chemical entities (Joseph et al., 2013).

Copper-Catalyzed N-Formylation : Copper-catalyzed N-formylation of amines with CO2 under ambient conditions is another significant application, demonstrating the versatility of formamides in sustainable chemistry (Zhang et al., 2016).

Plasticizer in Thermoplastic Starch : In materials science, formamide derivatives like 2-hydroxy-N-[2-(2-hydroxy-propionylamino)-ethyl] propionamide are used as plasticizers in thermoplastic starch, indicating their role in enhancing material properties (Zheng et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of formamide, a compound structurally related to N-Prop-2-enyl(propylamino)formamide, is RNA metabolism . Formamide weakens RNA related processes in vivo, probably by relaxing RNA secondary structures and/or RNA-protein interactions .

Mode of Action

Based on the known action of formamide, it can be inferred that this compound may interact with its targets (rna molecules and their interacting proteins) and cause changes in their structure and function .

Biochemical Pathways

Formamide has been found to affect RNA metabolism, which underlies higher order events such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases . It is likely that this compound, due to its structural similarity to formamide, may also affect these biochemical pathways.

Result of Action

Based on the known effects of formamide, it can be inferred that this compound may cause changes in rna metabolism, potentially affecting cell cycle control, development, and immune response .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the presence of CO2 and H2 has been found to facilitate the N-formylation of amines containing unsaturated groups

Propiedades

IUPAC Name |

1-prop-2-enyl-3-propylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-5-8-7(10)9-6-4-2/h3H,1,4-6H2,2H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWZIIHZLGKQDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)

![1-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2368678.png)

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)

amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368698.png)